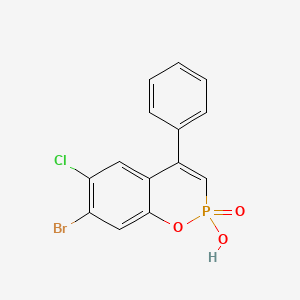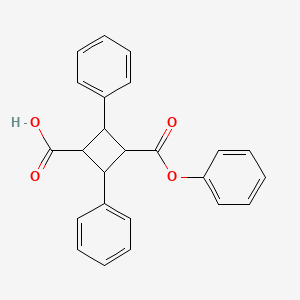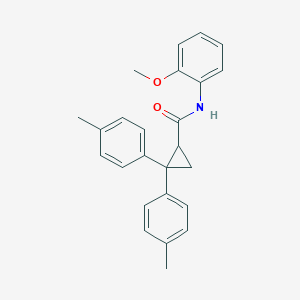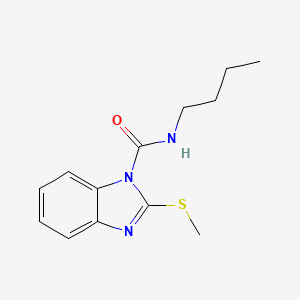![molecular formula C20H25N9O4 B11098601 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098601.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the piperidine and other functional groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the nitro group would yield an amine.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, making it a versatile molecule for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with unique mechanical, optical, or electronic properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups and their spatial arrangement. This unique structure could result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C20H25N9O4 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H25N9O4/c1-2-32-16-10-13(6-7-15(16)30)11-22-24-20(31)17-14(12-28-8-4-3-5-9-28)29(27-23-17)19-18(21)25-33-26-19/h6-7,10-11,30H,2-5,8-9,12H2,1H3,(H2,21,25)(H,24,31)/b22-11+ |
InChIキー |
OUVIHSXQATZAPJ-SSDVNMTOSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCC4)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11098530.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11098540.png)

![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11098570.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-phenylbutylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098585.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11098587.png)
![2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11098588.png)

![3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide](/img/structure/B11098596.png)

![2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098611.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate](/img/structure/B11098614.png)
